molecular structure and properties of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
molecular structure and properties of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
An In-depth Technical Guide to 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid: A Core Scaffold for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3-azabicyclo[3.2.0]heptane framework represents a class of conformationally restricted building blocks that have garnered significant interest in medicinal chemistry. As a saturated bioisostere of more flexible motifs like piperidine, this bicyclic system offers a unique combination of three-dimensional complexity, synthetic tractability, and favorable physicochemical properties. This guide provides a comprehensive overview of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, a key derivative of this scaffold. We will explore its fundamental molecular structure and stereochemical nuances, detail its physicochemical properties, present robust synthetic protocols with an emphasis on the causality behind experimental design, and discuss its strategic application in contemporary drug discovery programs.
The Molecular Architecture: Rigidity and Stereochemical Complexity
The core structure of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a fused bicyclic system composed of a pyrrolidine (five-membered) ring and a cyclobutane (four-membered) ring.[1][2] This fusion imparts significant conformational rigidity, which is a highly desirable trait in rational drug design. By locking the scaffold into a more defined three-dimensional shape, chemists can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.
The molecule possesses three contiguous chiral centers (at C1, C2, and C5), giving rise to multiple possible stereoisomers. The relative orientation of the hydrogen atoms at the bridgehead carbons (C1 and C5) and the carboxylic acid at C2 defines the overall topology of the molecule. Controlling this stereochemistry is critical, as different isomers can exhibit vastly different biological activities and pharmacokinetic profiles.
Key Stereoisomers and their Identifiers:
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rel-(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid: CAS No. 77882-10-1[3][4][5]
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(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid: CAS No. 77859-21-3 and 2287246-57-3[6][7]
The defined spatial arrangement of the secondary amine and the carboxylic acid functional groups makes this molecule an attractive constrained amino acid analogue for use in peptidomimetics and as a scaffold for library synthesis.
Physicochemical Properties: A Profile for Drug Development
The physicochemical properties of a scaffold are paramount to its success as a component of a drug candidate. 3-Azabicyclo[3.2.0]heptane derivatives have been shown to possess properties comparable to commonly used motifs like piperidine, but with increased three-dimensionality.[1]
Table 1: Physicochemical Data for 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [3][6][7] |
| Molecular Weight | 141.17 g/mol | [3][6][7] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [3][7] |
| Computed logP | 0.069 | [3][7] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3][6][7] |
These properties—moderate polarity, low rotatable bond count, and a cLogP near zero—suggest a favorable profile for oral bioavailability, balancing aqueous solubility with membrane permeability.
Synthesis: Constructing the Bicyclic Core
The synthesis of the 3-azabicyclo[3.2.0]heptane skeleton is most effectively achieved through cycloaddition reactions. These methods provide powerful tools for rapidly building the complex, fused-ring system with a high degree of stereocontrol.
Key Synthetic Strategy: Intramolecular [2+2] Photocycloaddition
One of the most robust and widely employed methods for constructing this bicyclic core is the intramolecular [2+2] photochemical cyclization.[8][9][10] This reaction class uses UV light to promote the formation of the cyclobutane ring from a suitably configured diene precursor.
Workflow: [2+2] Photocycloaddition for Scaffold Synthesis
Caption: A validated workflow for the synthesis of the target scaffold via [2+2] photocycloaddition.
Detailed Protocol: Synthesis of a 3-Azabicyclo[3.2.0]heptane Precursor
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Precursor Synthesis: Synthesize the acyclic precursor, typically an N-allyl-substituted cinnamide derivative, using common chemicals like benzaldehyde, allylamine, and cinnamic acid.[8][9][10]
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Reaction Setup: In a quartz reaction vessel, dissolve the precursor in a UV-transparent solvent such as acetone or acetonitrile to a concentration of 0.01-0.05 M.
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Causality: The choice of a UV-transparent solvent is critical to ensure photons reach the substrate. The dilute concentration minimizes intermolecular side reactions, favoring the desired intramolecular cyclization.
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-
Degassing: Purge the solution with an inert gas (Nitrogen or Argon) for at least 30 minutes.
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Causality: The key photochemical reaction proceeds through a triplet excited state. Dissolved molecular oxygen exists in a triplet ground state and can efficiently quench the excited substrate, halting the reaction. Degassing is essential for reaction efficiency.
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Irradiation: Cool the reaction vessel (e.g., in a water bath) and irradiate with a UV lamp (e.g., a 254 nm mercury lamp).
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Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting crude bicyclic lactam using silica gel column chromatography.
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Final Conversion: If the cyclization product is a lactam or ester, perform a subsequent hydrolysis step under acidic or basic conditions to yield the final 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid.
Alternative Strategy: [3+2] Cycloaddition
An alternative and highly efficient approach involves the [3+2] cycloaddition of an azomethine ylide (generated in situ) with a cyclobutene derivative.[11] This method offers a different pathway to the scaffold and can be applied on a multigram scale, making it suitable for generating material for larger screening campaigns.[11]
Strategic Applications in Drug Discovery
The unique structural and physicochemical properties of the 3-azabicyclo[3.2.0]heptane scaffold make it a powerful tool for addressing key challenges in medicinal chemistry.
Logical Framework: From Scaffold to Therapeutic Potential
Caption: The strategic value of the 3-azabicyclo[3.2.0]heptane scaffold in drug design.
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"Escape from Flatland": In recent years, a major theme in drug discovery has been the need to move away from flat, aromatic molecules, which are often associated with promiscuity and poor physicochemical properties. The high fraction of sp³-hybridized carbons in the 3-azabicyclo[3.2.0]heptane scaffold provides the desirable three-dimensionality to "escape from flatland."[1]
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Conformationally Restricted Piperidine Bioisostere: This scaffold can serve as a rigid surrogate for the more flexible piperidine ring, a common motif in many approved drugs.[1] Replacing a piperidine with this bicyclic system can lock a key substituent into a specific orientation, improving binding affinity and selectivity for its intended target.
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Improving Pharmacokinetic Properties: Compared to piperidine, the 3-azabicyclo[3.2.0]heptane core has demonstrated nearly identical lipophilicity (logD), aqueous solubility, and metabolic stability, making it an excellent replacement without sacrificing fundamental drug-like properties.[1]
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Access to Novel Chemical Space: As an advanced building block, this scaffold provides access to novel regions of chemical space, enabling the discovery of therapeutics with new mechanisms of action.
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